![molecular formula C24H32O3 B2631955 3-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid CAS No. 134364-68-4](/img/structure/B2631955.png)
3-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4’-(Nonyloxy)[1,1’-biphenyl]-4-yl]propanoic acid is an organic compound with the molecular formula C24H32O3 and a molecular weight of 368.52 g/mol . This compound is characterized by a biphenyl core substituted with a nonyloxy group and a propanoic acid moiety. It is primarily used in research and development settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4’-(Nonyloxy)[1,1’-biphenyl]-4-yl]propanoic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Nonyloxy Group: The nonyloxy group is introduced via an etherification reaction, where a nonyl alcohol reacts with a halogenated biphenyl compound in the presence of a base.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
While specific industrial production methods for 3-[4’-(Nonyloxy)[1,1’-biphenyl]-4-yl]propanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[4’-(Nonyloxy)[1,1’-biphenyl]-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
3-[4’-(Nonyloxy)[1,1’-biphenyl]-4-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 3-[4’-(Nonyloxy)[1,1’-biphenyl]-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[4’-(Octyloxy)[1,1’-biphenyl]-4-yl]propanoic acid
- 3-[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]propanoic acid
- 3-[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]propanoic acid
Uniqueness
3-[4’-(Nonyloxy)[1,1’-biphenyl]-4-yl]propanoic acid is unique due to its specific nonyloxy substitution, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
3-[4-(4-nonoxyphenyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O3/c1-2-3-4-5-6-7-8-19-27-23-16-14-22(15-17-23)21-12-9-20(10-13-21)11-18-24(25)26/h9-10,12-17H,2-8,11,18-19H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHKXBPJKHQOAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclopentylpropan-1-one](/img/structure/B2631873.png)
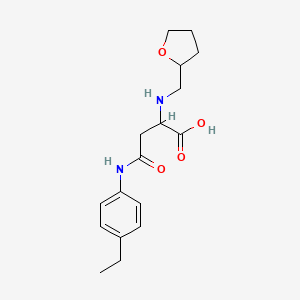

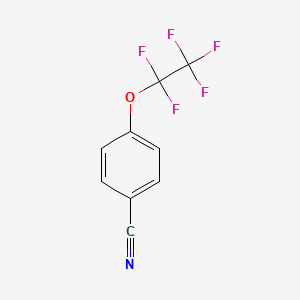
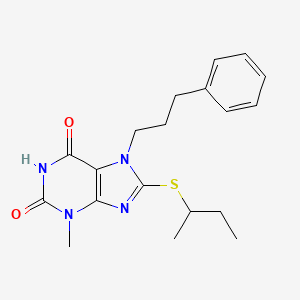
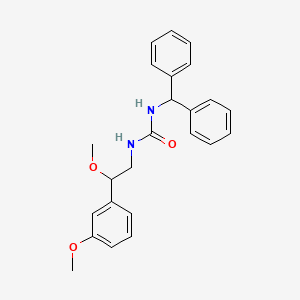
![1-{[1-(4-butoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B2631883.png)
![3-(3-fluorophenyl)-8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2631885.png)
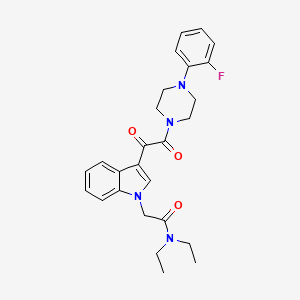
![methyl 4-(2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2631888.png)

![1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B2631890.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B2631891.png)
![Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2631892.png)
